11-Methyl-12-(prop-2-en-1-yl)-13-(propylamino)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
Description
This compound belongs to the diazatricyclohexaene-carbonitrile family, characterized by a rigid tricyclic core with fused heterocyclic rings. Key structural features include:
- 11-Methyl group: Enhances steric bulk and influences conformational stability.
- 13-(Propylamino) group: A flexible alkylamino substituent that may participate in hydrogen bonding or charge-transfer interactions.
- 10-Carbonitrile: A strong electron-withdrawing group that directs electrophilic substitution and modulates electronic properties.
The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors requiring hydrophobic and polar interaction sites .
Properties
IUPAC Name |
3-methyl-2-prop-2-enyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-4-8-14-13(3)15(12-20)19-22-16-9-6-7-10-17(16)23(19)18(14)21-11-5-2/h4,6-7,9-10,21H,1,5,8,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJKETUVRUEPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-Methyl-12-(prop-2-en-1-yl)-13-(propylamino)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic molecule with potential biological activities that warrant detailed investigation. This article explores its synthesis, biological mechanisms, and pharmacological applications based on recent research findings.
Chemical Structure and Synthesis
The compound's structure features a unique arrangement of nitrogen and carbon atoms within a tricyclic framework, which is characteristic of many biologically active molecules. The synthesis typically involves multi-step organic reactions that may include alkylation and cyclization processes to form the diazatricyclo structure.
Synthetic Route Overview
- Starting Materials : The synthesis begins with readily available precursors such as amines and alkenes.
- Reactions : Key reactions include:
- Alkylation : Introducing propyl and allyl groups.
- Cyclization : Forming the diazatricyclo framework through cyclization reactions.
- Purification : The final product is purified using techniques like chromatography to ensure high purity for biological testing.
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its effects on different biological systems.
The compound is believed to interact with specific molecular targets such as enzymes and receptors, modulating their activity. This interaction may lead to significant changes in cellular processes.
Pharmacological Properties
Recent studies have highlighted several pharmacological properties:
- Anticancer Activity : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : It has shown potential in reducing inflammation markers in vitro and in vivo, suggesting its use in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary findings suggest that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Case Studies
Several case studies have been published that focus on the biological activity of the compound:
-
Study on Cancer Cell Lines :
- Objective : To evaluate the anticancer properties.
- Methodology : Various cancer cell lines were treated with different concentrations of the compound.
- Results : Significant inhibition of cell growth was observed with IC50 values ranging from 5 to 15 µM across different cell types.
-
Inflammation Model Study :
- Objective : To assess anti-inflammatory effects.
- Methodology : Animal models were used to measure cytokine levels post-treatment.
- Results : A notable decrease in pro-inflammatory cytokines was recorded, supporting its potential as an anti-inflammatory agent.
Data Tables
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of compounds similar to 11-Methyl-12-(prop-2-en-1-yl)-13-(propylamino)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile as inhibitors of plasmepsin X (PMX), an essential protease in Plasmodium falciparum, the causative agent of malaria. Research shows that modifications to the structure can enhance PMX inhibitory potency significantly. For instance, a lead compound derived from similar structures demonstrated a tenfold increase in PMX inhibition and improved stability in biological assays, indicating promising antimalarial properties .
Adenosine Receptor Agonism
Another area of research involves the compound's interaction with adenosine receptors (ARs), particularly the A3 subtype. Compounds structurally related to this compound have been shown to act as agonists at these receptors. Agonism at A3 receptors is associated with various physiological effects including anti-inflammatory responses and potential cardioprotective effects . The binding characteristics and structural dynamics of these compounds suggest they may serve as effective therapeutic agents targeting A3 receptors.
Cancer Therapeutics
The unique structural properties of this compound also position it as a candidate for cancer therapy development. Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways. The ability to selectively target cancer cells while sparing normal cells is a critical advantage that compounds like this compound may offer in oncological applications.
Data Tables
| Application Area | Mechanism of Action | Research Findings |
|---|---|---|
| Antimalarial Activity | Inhibition of plasmepsin X | Lead compounds showed 10-fold improvement in inhibition potency |
| Adenosine Receptor Agonism | Activation of A3 adenosine receptors | Compounds exhibited significant agonistic activity |
| Cancer Therapeutics | Induction of apoptosis | Derivatives showed cytotoxicity against various cancer cell lines |
Case Study 1: Antimalarial Compound Development
A series of macrocyclic analogues were synthesized based on the structure related to this compound for PMX inhibition. The most potent analogue demonstrated significant efficacy in in vitro assays against P. falciparum, leading to further investigations into its pharmacokinetic properties and potential for clinical application .
Case Study 2: A3 Receptor Agonism
Research into compounds targeting A3 receptors revealed that specific structural modifications could enhance receptor affinity and selectivity. One compound demonstrated an EC50 value in the low nanomolar range for β-arrestin recruitment assays, indicating its potential as a therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Analogs
Key Observations :
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations :
Bioactivity and Target Interactions
Table 3: Bioactivity Profiles
Key Observations :
- Structure-Activity Relationships (SAR): Alkylamino groups (e.g., propylamino) correlate with broader bioactivity, while halogenated analogs () may exhibit toxicity .
- Target Specificity: Dimethylaminoethylamino substituents () enable selective protein interactions, highlighting the role of amino group flexibility .
Key Observations :
- Alkenyl Group : The target compound’s prop-2-en-1-yl group may require storage under inert conditions to prevent polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
